molecular formula C15H17NO6S2 B046871 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid CAS No. 6268-04-8

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid

Cat. No.: B046871
CAS No.: 6268-04-8
M. Wt: 371.4 g/mol
InChI Key: IUEFIBDFHWQRQJ-UHFFFAOYSA-N
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Description

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid is an organic compound with the molecular formula C15H17NO6S2. It is a sulfonic acid derivative known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its white to pale beige solid form and its slight solubility in water, DMSO, and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid typically involves the reaction of benzylamine with 3-chlorosulfonylbenzoyl chloride. This reaction is carried out in an appropriate solvent and under controlled temperature conditions . Another method involves the use of 3-sulfobenzaldehyde sodium salt as a precursor, which undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its chemical structure and functional groups. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-benzylaniline-3’-sulfonic acid
  • 4-[(Ethylanilino)methyl]benzenesulphonic acid
  • N-Ethyl-N-(3’-sulfobenzyl)aniline

Uniqueness

3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it has a higher solubility in certain solvents and a broader range of applications in scientific research and industry .

Properties

IUPAC Name

3-[ethyl-[(4-sulfophenyl)methyl]amino]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-2-16(13-4-3-5-15(10-13)24(20,21)22)11-12-6-8-14(9-7-12)23(17,18)19/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFIBDFHWQRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)S(=O)(=O)O)C2=CC(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284405
Record name 3-[ethyl(4-sulfobenzyl)amino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-04-8
Record name NSC37142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[ethyl(4-sulfobenzyl)amino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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